molecular formula C24H28ClN3 B12149218 2-Chloro-5-decylindolo[2,3-b]quinoxaline

2-Chloro-5-decylindolo[2,3-b]quinoxaline

Cat. No.: B12149218
M. Wt: 393.9 g/mol
InChI Key: HKPDLWPDRUWFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-decylindolo[2,3-b]quinoxaline is a synthetic compound based on the indolo[2,3-b]quinoxaline scaffold, a structure of significant interest in medicinal and material chemistry. This molecule features an electron-deficient heterocyclic core, which is a fused system of an electron-rich indole and a quinoxaline unit, creating a donor-acceptor (D-A) architecture with potential intramolecular charge transfer properties . The specific substitution with a chlorine atom at the 2-position and a decyl chain at the 5-position is designed to modulate the compound's electronic properties, lipophilicity, and biological interaction profile. This compound is primarily valuable as a key intermediate for chemical synthesis. The chlorine atom is a versatile handle for further functionalization via nucleophilic aromatic substitution, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The lengthy decyl chain may enhance solubility in organic solvents and potentially influence self-assembly behavior or interaction with biological membranes. In research applications, indolo[2,3-b]quinoxaline derivatives have demonstrated a range of biological activities. They have been investigated as potential antimicrobial and anticancer agents . Some derivatives have shown promise in molecular docking studies, indicating high predicted binding affinity to various enzyme targets, suggesting potential as a scaffold for developing enzyme inhibitors . Beyond pharmacology, the indolo[2,3-b]quinoxaline core is a promising building block for optoelectronics. Its D-A structure is suitable for developing organic semiconductors, light-emitting diodes (OLEDs), and fluorescent dyes, where the photophysical properties can be tuned by varying substituents . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28ClN3

Molecular Weight

393.9 g/mol

IUPAC Name

9-chloro-6-decylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H28ClN3/c1-2-3-4-5-6-7-8-11-16-28-22-15-14-18(25)17-19(22)23-24(28)27-21-13-10-9-12-20(21)26-23/h9-10,12-15,17H,2-8,11,16H2,1H3

InChI Key

HKPDLWPDRUWFES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Molecular Structure and Theoretical Investigations of 2 Chloro 5 Decylindolo 2,3 B Quinoxaline

Intrinsic Structural Features of the Indolo[2,3-b]quinoxaline System

The core of 2-Chloro-5-decylindolo[2,3-b]quinoxaline is the indolo[2,3-b]quinoxaline moiety, a planar, polycyclic aromatic system. This planarity is a crucial feature, facilitating processes like DNA intercalation, a primary mechanism for the pharmacological action of many of its derivatives. researchgate.netnih.gov The system is formed by the fusion of an indole (B1671886) and a quinoxaline (B1680401) ring system. This combination of an electron-rich indole nucleus with an electron-deficient quinoxaline portion creates a molecule with unique electronic characteristics. benthamscience.com

Elucidating the Influence of Substituents on Molecular Conformation and Electronic Characteristics

The introduction of substituents at various positions on the indolo[2,3-b]quinoxaline core significantly modulates its properties. In the case of this compound, the chlorine atom at position 2 and the decyl chain at position 5 impose distinct electronic and steric effects.

Electronic Effects of Chlorine at Position 2 on the π-System

The chlorine atom at the 2-position of the quinoxaline ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect reduces the electron density of the aromatic π-system. nih.gov Studies on chlorinated quinoxaline-based polymers have shown that the introduction of chlorine atoms leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This general principle suggests that the chlorine substituent in this compound would similarly stabilize these frontier molecular orbitals compared to the unsubstituted parent compound.

Conformational Impact and Steric Hindrance of the Decyl Chain at Position 5

The 5-position of the indolo[2,3-b]quinoxaline system corresponds to the nitrogen atom of the indole moiety. The attachment of a long, flexible decyl chain at this position introduces significant conformational variability and steric hindrance. The decyl group, being a long alkyl chain, is non-planar and can adopt numerous conformations. nih.gov This flexibility can influence the molecule's interaction with biological targets and its aggregation behavior in different media.

The primary role of the decyl chain is often to enhance solubility in non-polar environments and to introduce steric bulk. mdpi.com This steric hindrance can affect the planarity of the molecule and influence how it interacts with other molecules, for instance, by hindering intermolecular π-π stacking. mdpi.com In the context of DNA intercalation, the orientation and flexibility of the N-alkyl side chain can play a crucial role in the binding affinity and sequence selectivity. nih.gov Studies on cannabimimetic indoles have shown that the length of the N-1 alkyl chain significantly impacts receptor binding, with optimal activity observed for specific chain lengths. nih.gov While the decyl chain itself is electronically donating, its impact on the electronic properties of the aromatic core is generally less pronounced than its steric and conformational effects.

The synthesis of a related compound, 6-decyl-6H-indolo[2,3-b]quinoxaline (equivalent to the 5-decyl substitution in the IUPAC naming used here), has been reported, providing some characteristic spectral data for the decyl group in this environment. researchgate.net

Table 1: Selected NMR Data for 6-decyl-6H-indolo[2,3-b]quinoxaline researchgate.net

Signal1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
N-CH24.60 (t, J=7.1 Hz)41.44
Alkyl Chain1.21-1.90 (m)22.33-31.57

This data pertains to the non-chlorinated analog but provides insight into the chemical environment of the decyl chain.

Advanced Computational Chemistry and Molecular Modeling Studies

Computational methods provide a powerful lens for understanding the electronic structure and potential interactions of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties (e.g., HOMO/LUMO Energy Levels)

Density Functional Theory (DFT) is a widely used computational method to predict the electronic properties of molecules. For indolo[2,3-b]quinoxaline derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO. acs.org The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting character. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

For the parent indolo[2,3-b]quinoxaline, the HOMO is typically delocalized over the entire π-system, with significant contributions from the indole moiety, while the LUMO is also delocalized but with larger coefficients on the electron-deficient quinoxaline part. acs.org The introduction of the electron-withdrawing chlorine atom at position 2 is expected to lower both the HOMO and LUMO energy levels. Conversely, the electron-donating decyl group at the indole nitrogen would be expected to raise the HOMO energy to some extent. The interplay of these two opposing electronic influences will determine the final HOMO-LUMO gap of this compound.

Table 2: Representative Calculated HOMO/LUMO Energies for Substituted Indolo[2,3-b]carbazoles (as an illustrative example) researchgate.net

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Example 1-5.83-2.992.84
Example 2-5.77-3.682.09

Note: This table shows data for related heterocyclic systems to illustrate the range of values and the influence of substituents, not for the specific compound of interest.

Predictive Modeling of Molecular Interactions (e.g., DNA Intercalation)

The planar structure of the indolo[2,3-b]quinoxaline core makes it a prime candidate for DNA intercalation. nih.govnih.gov Molecular modeling, particularly molecular docking, is a powerful tool to predict and analyze how these molecules bind to DNA. Such studies can reveal the preferred binding sites (e.g., AT- or GC-rich regions), the orientation of the molecule within the DNA duplex, and the key intermolecular interactions that stabilize the complex, such as hydrogen bonds and van der Waals forces. nih.gov

For indolo[2,3-b]quinoxaline derivatives, it has been shown that the planar aromatic core inserts itself between the base pairs of the DNA double helix. nih.gov The substituents play a critical role in this interaction. The side chains, such as the decyl group at position 5, often lie in the major or minor groove of the DNA and can form additional interactions that enhance binding affinity and specificity. nih.gov The chlorine atom at position 2 could also influence the electronic interactions with the DNA bases.

Predictive modeling can also help in understanding the structure-activity relationships for the biological effects of these compounds. mdpi.com By simulating the interaction of a library of derivatives with a biological target like DNA, researchers can identify key structural features that lead to enhanced binding and activity, thus guiding the design of new and more potent compounds. nih.gov Although specific predictive modeling studies for this compound are not published, the general principles derived from studies on similar intercalating agents are applicable.

Conformational Landscape Analysis via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational methodology to investigate the dynamic nature of molecules, providing deep insights into their conformational preferences and flexibility over time. For a molecule such as this compound, an MD simulation would be instrumental in characterizing the conformational landscape, which is defined by the accessible three-dimensional arrangements of its atoms. This analysis is particularly crucial for understanding how the flexible decyl chain interacts with the rigid, planar indolo[2,3-b]quinoxaline core, and how these conformations might influence the molecule's properties and interactions in various environments.

The core structure of indolo[2,3-b]quinoxaline is largely planar and rigid. mdpi.com Theoretical studies on related quinoxaline derivatives often employ computational methods to understand their structure and electronic properties. researchgate.net The primary source of conformational flexibility in this compound arises from the N-substituted decyl group. The rotation around the single bonds within this long alkyl chain allows the molecule to adopt a multitude of conformations.

An MD simulation would typically be initiated from an energy-minimized structure of the molecule. The system would then be simulated for a specific period, often on the nanosecond to microsecond timescale, at a given temperature and pressure, using a chosen force field to describe the interatomic forces. Throughout the simulation, the trajectory of each atom is recorded, allowing for a detailed post-simulation analysis of the conformational space explored by the molecule.

Key parameters that would be analyzed from an MD simulation to understand the conformational landscape include the distribution of dihedral angles along the decyl chain, the root-mean-square deviation (RMSD) of the atomic positions to assess structural stability and fluctuations, and the radius of gyration to understand the compactness of the molecule. By analyzing the potential energy of the system over time, stable, low-energy conformational states can be identified.

Due to the absence of specific published molecular dynamics research on this compound, the following data table is a hypothetical representation of the type of results that such a simulation could yield. It illustrates the potential conformational states and their associated populations that might be observed.

Hypothetical Results of a Molecular Dynamics Simulation for this compound
Simulation ParameterValueDescription
Simulation Time100 nsTotal time the molecular motion was simulated.
Temperature300 KSimulated temperature of the system.
Force FieldAMBERSet of parameters used to define the energy of the molecule.
Major Conformational Clusters
Cluster 1 (Folded)45%The decyl chain is folded back towards the quinoxaline ring system.
Cluster 2 (Extended)35%The decyl chain is in a linear, extended conformation away from the ring.
Cluster 3 (Partially Folded)15%Intermediate conformations with partial folding of the decyl chain.
Other5%Minor, transient conformations.

This hypothetical analysis suggests that the molecule would likely exist in a dynamic equilibrium between several conformational states. The "Folded" conformation, where the alkyl chain interacts with the planar aromatic system, could be stabilized by weak van der Waals forces. The "Extended" conformation would maximize the solvent-accessible surface area of the alkyl chain. The relative populations of these states would be determined by the interplay of intramolecular and intermolecular forces. Understanding this conformational landscape is a critical step in correlating the molecular structure of this compound with its macroscopic properties.

Structure Activity Relationship Sar Studies and Derivative Development Within the Indolo 2,3 B Quinoxaline Scaffold

General Principles of Substituent Influence on Molecular Interactions

The nature and position of substituents on the indolo[2,3-b]quinoxaline core play a pivotal role in dictating the molecule's interactions with biological targets and its physicochemical properties. The planar, aromatic nature of the indolo[2,3-b]quinoxaline moiety facilitates intercalation between the nucleobases of DNA, a primary mechanism of action for many of its biologically active derivatives. nih.gov

Substituents can influence several key factors:

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the aromatic system. Increased electron density is expected to lower the reduction potential. acs.org For instance, the introduction of an EDG like a methoxy (B1213986) group can enhance certain biological activities, while an EWG such as a fluorine atom can diminish them. mdpi.com

Steric Effects: The size and shape of substituents can impact how the molecule fits into a biological target's binding site. Bulky groups, such as a tert-butyl group, can disrupt π-π stacking interactions between the planar cores, which can surprisingly lead to a dramatic increase in solubility in organic solvents. acs.org

Lipophilicity/Hydrophilicity: The addition of lipophilic or hydrophilic side chains can alter the compound's solubility and ability to cross cell membranes. For example, incorporating a dimethylaminoethyl side chain has been shown to enhance DNA binding affinity. nih.gov Conversely, a more hydrophilic morpholinoethyl side chain can lead to weaker DNA interactions. nih.gov

Hydrogen Bonding Potential: Substituents that can act as hydrogen bond donors or acceptors can form specific interactions with biological macromolecules, thereby influencing binding affinity and selectivity.

Research has shown a direct relationship between DNA binding and cytotoxicity in the indolo[2,3-b]quinoxaline series. nih.gov The affinity for DNA can be significantly high, with binding constants in the range of 10⁶ M⁻¹ for monomeric derivatives and as high as 10⁹ M⁻¹ for dimeric structures. nih.gov Furthermore, these derivatives often exhibit a preference for AT-rich regions of the DNA. nih.gov

Strategies for Chemical Modification of the Indole (B1671886) Moiety

The indole portion of the indolo[2,3-b]quinoxaline scaffold offers several sites for chemical modification, primarily at the indole nitrogen (N-6 position) and on the benzene (B151609) ring of the indole.

N-Alkylation: The indole nitrogen is a common site for introducing various side chains to modulate biological activity and solubility. imist.ma For example, the attachment of long alkyl chains, such as decyl or hexadecyl groups, has been explored. researchgate.net The introduction of a (2-aminoethyl) side chain at this position has resulted in compounds with potent interferon-inducing and antiviral activities with low toxicity. researchgate.net

Substitution on the Indole Ring: Modifications can also be made to the benzene ring of the indole. For example, the introduction of a nitro group at the 5-position of the indole ring can cause a bathochromic shift in the absorption maxima of derived dyes. ucj.org.ua

A general method for synthesizing N-substituted 6H-indolo[2,3-b]quinoxalines involves the Ru(II)-catalyzed tandem ortho-C-H functionalization of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation. researchgate.net

Strategies for Chemical Modification of the Quinoxaline (B1680401) Moiety

The quinoxaline part of the scaffold also presents multiple opportunities for chemical modification, which can significantly impact the compound's properties.

Substitution at the 2- and 3-positions: The 2- and 3-positions of the quinoxaline ring are often targeted for modification. For instance, the synthesis of 2,3-disubstituted quinoxalines can be achieved using 2,3-dichloroquinoxaline (B139996) as a key intermediate. nih.gov This allows for the introduction of various functional groups, including amino, hydrazinyl, and thiazolo moieties. nih.gov

Substitution on the Benzene Ring of Quinoxaline: The benzene ring of the quinoxaline moiety can also be substituted. For example, the introduction of a bromine atom has been shown to be a key feature in some dual anticancer and antimicrobial agents. nih.gov

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization, have greatly expanded the possibilities for creating diverse libraries of quinoxaline-modified indolo[2,3-b]quinoxalines. bohrium.com

Design and Synthesis of Hybrid Architectures Incorporating the Indolo[2,3-b]quinoxaline Core

The fusion of the indolo[2,3-b]quinoxaline core with other heterocyclic systems has led to the development of novel hybrid architectures with unique properties. These strategies aim to combine the favorable characteristics of different pharmacophores or functional materials into a single molecule.

One approach involves the synthesis of dipyrrolo- and diindolo[1,2-a:2',1'-c]quinoxaline structures through an intramolecular coupling reaction. clockss.org These compounds exhibit interesting optical properties, with sharp peaks in their absorption and fluorescence spectra. clockss.org The introduction of substituents, such as a phenyl ring or an electron-withdrawing group, at the 6 and 6' positions of the indole moieties can efficiently tune the emission peaks. clockss.org

Another strategy involves the creation of star-like conjugated isomers using indolo[2,3-b]quinoxaline as the arms and tetraphenylethylene (B103901) as the core. researchgate.net These hybrid molecules have been investigated for their thermal, electrochemical, and photophysical properties. researchgate.net

The synthesis of these complex architectures often relies on advanced synthetic methodologies, including:

Palladium-catalyzed reactions: Suzuki coupling and C-N coupling reactions are frequently employed to construct the indolo[2,3-b]quinoxaline core and to attach other molecular fragments. rsc.org

Buchwald-Hartwig cross-coupling: This reaction, often used in sequence with intramolecular nucleophilic aromatic substitution of hydrogen (SNH), provides a powerful route to indolo[2,3-b]quinoxaline derivatives and their heteroanalogues. nih.govresearchgate.net

1,3-Dipolar cycloaddition: This method has been used to synthesize spiro[thiadiazoline-quinoxaline] derivatives from 3-methylquinoxaline-2-thione. mdpi.com

Table 1: Examples of Hybrid Architectures and their Properties

Hybrid Architecture Synthetic Strategy Key Properties/Applications Reference
Dipyrrolo[1,2-a:2',1'-c]quinoxaline Intramolecular iodine-mediated coupling Fluorescent materials clockss.org
Diindolo[1,2-a:2',1'-c]quinoxaline Intramolecular iodine-mediated coupling Tunable emission spectra clockss.org
Tetra-indolo[2,3-b]quinoxaline-tetraphenylethylene Suzuki-Miyaura coupling Aggregation-induced emission enhancement researchgate.net
Thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxalines Buchwald-Hartwig amination followed by C-H functionalization Antimycobacterial activity nih.gov

Exploration of Stereochemical Aspects and Chiral Derivative Synthesis

The introduction of chirality into the indolo[2,3-b]quinoxaline scaffold can lead to derivatives with stereospecific interactions with biological targets. This is a critical aspect in drug design, as different enantiomers of a chiral drug can have vastly different pharmacological activities.

One way to introduce chirality is through the use of chiral building blocks during the synthesis. For example, the condensation of isatin (B1672199) derivatives with 1,2-diaminocyclohexane leads to the formation of 1,2,3,4-tetrahydro-indolo[2,3-b]quinoxalines, which are chiral molecules. imist.ma The initial product, a hexahydro derivative, loses a hydrogen molecule to form the final, more stable tetrahydro compound. imist.ma

While the exploration of stereochemistry within the indolo[2,3-b]quinoxaline class is an active area of research, detailed studies on the specific enantiomers of most derivatives are still emerging. The development of efficient stereoselective synthetic methods will be crucial for unlocking the full potential of these chiral compounds.

Advanced Research Applications of Indolo 2,3 B Quinoxaline Compounds

Applications in Organic Electronics and Advanced Materials

The unique electronic characteristics of the indolo[2,3-b]quinoxaline core have made it a target for development in various organic electronic devices. benthamscience.com The fusion of the electron-rich indole (B1671886) moiety with the electron-deficient quinoxaline (B1680401) system creates an intrinsic donor-acceptor character that is highly desirable for managing charge transport and light emission.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Indolo[2,3-b]quinoxaline derivatives have been successfully utilized in several key roles within organic electronic devices. benthamscience.com Their inherent properties make them suitable for application as electron-transporting layers and as emitting layers in Organic Light-Emitting Diodes (OLEDs). benthamscience.comresearchgate.net The quinoxaline portion of the molecule is known for its electron-deficient nature, facilitating electron injection and transport, which is a critical function for achieving efficient and stable OLED performance.

Furthermore, the rigid planarity of the IQ scaffold is beneficial for creating ordered molecular packing in the solid state, a key requirement for efficient charge transport in Organic Field-Effect Transistors (OFETs). benthamscience.com Research into related indole-based structures, such as indolo[3,2-b]indole derivatives, has demonstrated their potential as donor moieties in high-performance fluorescent OLED emitters, achieving high brightness and external quantum efficiencies. researchgate.net The strategic placement of substituents, such as the chloro and decyl groups in 2-Chloro-5-decylindolo[2,3-b]quinoxaline, would aim to modulate the frontier molecular orbital energy levels and improve processability, potentially leading to enhanced device performance and stability.

Utilization in Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaic Cells (OPVs) as Photosensitizers

The indolo[2,3-b]quinoxaline scaffold has proven to be a highly effective component in the design of metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs). researchgate.net In these systems, the IQ moiety often serves as a key part of the D-π-A (Donor-π-bridge-Acceptor) structure, acting as an auxiliary acceptor or part of the conjugated bridge. researchgate.net This enhances the intramolecular charge transfer process, which is fundamental to efficient light harvesting and electron injection into the semiconductor's conduction band. researchgate.net

Researchers have designed and synthesized several series of IQ-based dyes, demonstrating their viability as potent photosensitizers. rsc.org For instance, a study of three dyes—coded FS10, FS11, and FS12—which use indolo[2,3-b]quinoxaline as the core building block with different donor groups, showed promising photovoltaic performance. rsc.org The FS10 dye achieved a power conversion efficiency (PCE) of 5.27% on its own. rsc.org When used as a co-sensitizer with a standard ruthenium-based dye, the efficiency of the device containing FS10 was boosted to 8.32%, demonstrating a significant improvement over the ruthenium dye alone. rsc.org This enhancement was attributed to better surface coverage on the TiO₂, which helped to hinder dye aggregation and reduce charge recombination. rsc.org

Table 1: Photovoltaic Performance of Indolo[2,3-b]quinoxaline-Based Dyes (FS-Series) as Sensitizers and Co-sensitizers in DSSCs rsc.org
DyeApplicationJSC (mA cm-2)VOC (V)FF (%)PCE (η, %)
FS10Sensitizer11.210.67670.15.27
FS11Sensitizer9.800.65066.84.25
FS12Sensitizer9.140.64166.03.86
HD-2 (Reference)Sensitizer19.000.65060.57.47
FS10 + HD-2Co-sensitizer18.680.67266.28.32

Role as Fluorescent Materials and Chemosensors

The inherent fluorescence of the indolo[2,3-b]quinoxaline system makes it a valuable platform for developing advanced fluorescent materials and chemosensors. benthamscience.com Recent research has focused on IQ derivatives that exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. nih.gov This property is particularly useful for applications in solid-state lighting and bioimaging, as it overcomes the common issue of aggregation-caused quenching seen in many traditional fluorophores. nih.gov

The versatility of the IQ scaffold allows for its functionalization to create chemosensors that can detect specific analytes. benthamscience.com By incorporating specific binding sites or modifying the electronic properties of the core, these molecules can be designed to exhibit a change in their fluorescence or color upon interaction with ions or other small molecules. This makes them candidates for use in environmental monitoring and biological sensing applications. For example, derivatives have been developed for high-contrast imaging of cancer cells, where the molecule's fluorescence illuminates distinct cellular structures. nih.gov

Integration into Energy Storage Technologies

Beyond electronics, the electrochemical activity of indolo[2,3-b]quinoxaline derivatives has led to their investigation in next-generation energy storage systems, particularly for grid-scale applications.

Investigation as Anolyte Materials for Nonaqueous Redox Flow Batteries (NARFBs)

One of the most promising recent applications for the indolo[2,3-b]quinoxaline scaffold is as a highly stable, low-potential anolyte material for Nonaqueous Redox Flow Batteries (NARFBs). nih.govnih.gov NARFBs are a promising technology for large-scale energy storage due to their potential for high energy density and operational flexibility. nih.gov The anolyte (the negative electrolyte) is a critical component, and ideal materials must be highly soluble, chemically stable through many charge-discharge cycles, and possess a low reduction potential to maximize the battery's voltage. nih.gov

Researchers identified the indolo[2,3-b]quinoxaline core as a superior alternative to simpler structures like quinoxaline or phenazine. nih.gov The design rationale was that fusing an indole ring to the quinoxaline system expands the aromatic π-system, which enhances charge delocalization in the reduced state, thereby improving chemical stability. nih.gov This structural modification proved highly successful, as IQ derivatives demonstrated significantly lower capacity fade compared to their predecessors. nih.govacs.org

Research on Stability and Redox Potential Optimization for Enhanced Performance

Extensive research has been conducted to optimize the stability and redox potential of indolo[2,3-b]quinoxaline anolytes through molecular engineering. nih.gov A library of derivatives was synthesized to establish clear structure-property relationships. nih.gov It was discovered that substitutions on the IQ core have a profound effect on performance. For example, introducing tert-butyl groups significantly improved stability and solubility. nih.govacs.org

A mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was identified as a top-performing anolyte. nih.govnih.govresearchgate.net This derivative exhibited a desirable low reduction potential of -2.01 V (vs Fc/Fc⁺), an exceptionally high solubility of over 2.7 M in acetonitrile, and remarkable stability with minimal capacity fade over hundreds of cycles. nih.gov When this anolyte was paired with a phenothiazine-based catholyte, the resulting all-organic flow battery achieved a high cell voltage of 2.3 V and maintained 95.8% of its capacity over 120 cycles. nih.govnih.gov The long decyl chain on a molecule like this compound would be expected to further enhance solubility in the non-aqueous solvents used in these batteries, a key factor for increasing their energy density.

Table 2: Electrochemical Properties and Cycling Stability of Selected Quinoxaline-based Anolytes nih.govacs.org
CompoundE1/2 (V vs Fc/Fc+)Solubility (M in MeCN)Capacity Fade (% over 202 cycles)
Quinoxaline (8)-2.18>3.098.6
Phenazine (9)-1.74>3.026.3
6-methyl-6H-indolo[2,3-b]quinoxaline (5a)-1.930.189.18
Mixture of 2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline (5h)-2.01>2.75.27

Indolo[2,3-b]quinoxaline as a Scaffold for Chemical Biology Probes

The unique structure of the 6H-indolo[2,3-b]quinoxaline core has established it as a valuable scaffold for designing molecules that interact with crucial biological macromolecules like DNA and proteins. nih.gov These interactions are fundamental to their observed pharmacological effects and are being harnessed to develop probes for studying complex biological processes. researchgate.net

DNA-Interacting Molecules for Mechanistic Elucidation of Biological Pathways

A primary mechanism of action for many indolo[2,3-b]quinoxaline derivatives is their interaction with DNA, predominantly through intercalation. nih.govingentaconnect.com The planar aromatic system of the indoloquinoxaline moiety allows it to insert itself between the base pairs of the DNA double helix. nih.gov This interaction can disrupt DNA replication and transcription, forming the basis for their potential therapeutic applications. eurekaselect.com

Spectroscopic studies have been employed to investigate the DNA binding properties of various indolo[2,3-b]quinoxaline derivatives. nih.gov Research has shown that both monomeric and dimeric versions of these compounds exhibit high affinity for DNA. Furthermore, competitive binding experiments with different types of DNA have revealed a preference for AT-rich regions for all tested derivatives. nih.gov

The stability of the complex formed between an indolo[2,3-b]quinoxaline derivative and DNA is a critical factor influencing its biological activity. nih.goveurekaselect.com This thermal stability is dependent on the nature and placement of substituents on the core scaffold. researchgate.neteurekaselect.com

Table 1: DNA Binding Affinity of Indolo[2,3-b]quinoxaline Derivatives

Derivative Type Approximate DNA Binding Constant (M⁻¹)
Monomeric ~10⁶
Dimeric ~10⁹

Data sourced from spectroscopic measurements investigating the interaction of novel indoloquinoxaline derivatives with DNA. nih.gov

Several highly active derivatives have demonstrated a strong binding affinity to DNA, which correlates with their biological effects.

Table 2: Examples of Active Indolo[2,3-b]quinoxaline Derivatives with High DNA Binding Affinity

Compound Name Key Characteristic
NCA0424 High thermal stability of compound-DNA complex. nih.govingentaconnect.comeurekaselect.com
B-220 High thermal stability of compound-DNA complex. nih.govingentaconnect.comeurekaselect.com
9-OH-B-220 High thermal stability of compound-DNA complex. nih.govingentaconnect.comeurekaselect.com

These derivatives are noted for their significant biological activities, linked to their ability to form stable complexes with DNA. researchgate.net

Protein-Interacting Molecules for Biochemical and Structural Studies

Beyond DNA, the indolo[2,3-b]quinoxaline scaffold also serves as a basis for molecules that interact with proteins. nih.gov This interaction provides another avenue for modulating cellular functions and for developing probes to study protein structure and biochemistry. researchgate.net

Interestingly, while some derivatives like NCA0424 and B-220 show potent DNA binding, they exhibit poor inhibitory activity against the enzyme topoisomerase II. nih.govingentaconnect.comeurekaselect.com However, these same compounds have been found to possess significant activity in modulating Multidrug Resistance (MDR), a major challenge in cancer therapy. researchgate.netingentaconnect.comeurekaselect.com This suggests that their interaction with proteins involved in MDR, such as P-glycoprotein, could be a key part of their mechanism of action. eurekaselect.com The ability to interact with both DNA and specific proteins makes the 6H-indolo[2,3-b]quinoxaline nucleus a valuable template for developing novel molecules with multifaceted biological activities. nih.govresearchgate.net

Exploration in Coordination Chemistry for Metal-Organic Frameworks and Catalysis

The application of indolo[2,3-b]quinoxaline derivatives is also being explored in the field of materials science, including coordination chemistry. nih.gov The nitrogen atoms within the quinoxaline moiety provide potential sites for coordination with metal ions. This characteristic is fundamental for the construction of more complex supramolecular structures like metal-organic frameworks (MOFs) and for the development of novel catalysts.

While direct and extensive research on the use of this compound in MOFs and catalysis is not widely documented, the inherent properties of the parent scaffold are promising. The fusion of a π-donor nitrogen atom into the scaffold expands the aromatic conjugated π-system, which enhances charge delocalization and stability. acs.orgescholarship.org These electronic properties are highly desirable in materials designed for catalytic processes and in the nodes or linkers of MOFs.

The modular and convergent synthesis routes available for indolo[2,3-b]quinoxalines facilitate the creation of a wide array of derivatives. acs.orgescholarship.org This allows for the systematic tuning of their electronic and steric properties by introducing different functional groups, a key strategy in designing materials for specific applications in catalysis and for building functional MOFs. The development of indolo[2,3-b]quinoxaline-based anolytes for redox flow batteries highlights the scaffold's electrochemical stability and potential for applications involving metal coordination and electron transfer processes. escholarship.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
NCA0424
B-220
9-OH-B-220

Future Research Directions and Emerging Challenges for 2 Chloro 5 Decylindolo 2,3 B Quinoxaline

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of quinoxaline (B1680401) derivatives often involves multi-step procedures with harsh reagents and solvents, leading to significant chemical waste. A primary future objective is the development of greener, more efficient synthetic pathways to 2-Chloro-5-decylindolo[2,3-b]quinoxaline. Research in this area should focus on minimizing environmental impact while maximizing efficiency.

Modern synthetic strategies such as microwave-assisted synthesis have already demonstrated potential for the rapid and efficient production of quinoxalines. researchgate.net The use of environmentally benign solvents, particularly water, is a key aspect of green chemistry. For instance, the use of β-cyclodextrin as a catalyst in water has been shown to be an effective and reusable system for the synthesis of related indeno[1,2-b]quinoxalines. nih.gov Such methodologies could be adapted for the synthesis of the target compound.

Atom economy, a concept that emphasizes the incorporation of all starting materials into the final product, is another critical consideration. nih.govresearchgate.net Future synthetic designs should aim for high atom economy by employing catalytic reactions and avoiding the use of stoichiometric reagents and protecting groups. rsc.org

Table 1: Comparison of Potential Sustainable Synthesis Strategies

StrategyDescriptionPotential Advantages for this compound
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, and enhanced purity. researchgate.net
Aqueous Phase Synthesis Employs water as the reaction solvent, often with a catalyst.Environmentally friendly, low cost, and simplified product isolation. nih.gov
Catalytic Methods Uses catalysts (e.g., metal-based, organocatalysts) to facilitate reactions.High efficiency, selectivity, and potential for catalyst recycling. nih.gov
Solvent-Free Reactions Conducts reactions in the absence of a solvent, often under grinding or melt conditions.Reduced waste, lower cost, and often milder reaction conditions. nih.gov

Advanced Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For this compound, in silico methods can guide the design of derivatives with specific, enhanced properties, thereby reducing the need for extensive and costly experimental screening.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique that can establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.govabjournals.org By developing 2D and 3D-QSAR models for a library of this compound analogs, researchers can predict the activity of new, unsynthesized derivatives and identify key structural features that influence their biological effects. nih.govresearchgate.netnih.gov

Molecular docking studies can provide insights into the binding interactions of this compound and its derivatives with specific biological targets, such as enzymes or receptors. researchgate.nettandfonline.com This can help in understanding the mechanism of action and in designing molecules with improved binding affinity and selectivity. tandfonline.com Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, molecular structure, and reactivity of the compound and its derivatives. researchgate.netnih.gov

Table 2: Computational Approaches for Derivative Design

Computational MethodApplicationPotential Outcome for this compound
QSAR Modeling Predicts biological activity based on chemical structure.Identification of key structural motifs for enhanced potency and selectivity. nih.govresearchgate.netnih.gov
Molecular Docking Simulates the binding of a molecule to a biological target.Elucidation of binding modes and guidance for rational drug design. researchgate.nettandfonline.comtandfonline.com
DFT Calculations Analyzes electronic structure and reactivity.Understanding of molecular stability, reactivity, and electronic properties. researchgate.netnih.gov
Pharmacophore Modeling Identifies the essential 3D features for biological activity.Creation of a template for designing novel active compounds. researchgate.nettandfonline.com

Expanding the Scope of Research Applications in Unexplored Domains

The quinoxaline core is associated with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. semanticscholar.orgrsc.org While the specific therapeutic potential of this compound remains largely unexplored, its unique structure suggests several promising avenues for investigation.

Given the prevalence of quinoxaline derivatives as anticancer agents, a key research direction would be to evaluate the cytotoxicity of this compound against a panel of cancer cell lines. tandfonline.com Its antimicrobial properties against various bacterial and fungal strains also warrant investigation. rsc.org Beyond medicine, quinoxaline-based materials have found applications as organic semiconductors, fluorescent dyes, and corrosion inhibitors, opening up possibilities for this compound in materials science. tandfonline.com

Table 3: Potential Unexplored Research Applications

Research DomainRationale
Oncology The quinoxaline scaffold is a common feature in many anticancer compounds. tandfonline.com
Infectious Diseases Quinoxaline derivatives have shown broad-spectrum antibacterial and antifungal activity. rsc.org
Neurodegenerative Diseases Certain quinoxaline derivatives act as inhibitors of enzymes implicated in these disorders.
Materials Science The extended π-system of the indolylquinoxaline core suggests potential for use in organic electronics and photovoltaics. tandfonline.com

Addressing Challenges in Regioselectivity and Scalability in Synthesis of Highly Functionalized Derivatives

The synthesis of highly functionalized derivatives of this compound presents significant challenges, particularly concerning regioselectivity and scalability. The presence of multiple reactive sites on the indolylquinoxaline core can lead to the formation of isomeric byproducts, complicating purification and reducing yields. nih.govacs.org

Achieving regioselective functionalization, for instance, at specific positions of the indole (B1671886) or quinoxaline rings, requires the development of precise synthetic methodologies. organic-chemistry.org This may involve the use of directing groups, specific catalysts, or carefully controlled reaction conditions to favor the formation of the desired isomer. researchgate.net

Scalability is another major hurdle in the transition from laboratory-scale synthesis to industrial production. researchgate.net Reactions that are efficient on a small scale may not be readily transferable to larger batches due to issues with heat transfer, mixing, and purification. rsc.org Future research must focus on developing robust and scalable synthetic routes that are amenable to large-scale production, ensuring that promising derivatives can be prepared in sufficient quantities for advanced preclinical and clinical studies. numberanalytics.com

Table 4: Key Synthetic Challenges and Potential Solutions

ChallengeDescriptionPotential Solutions
Regioselectivity Controlling the position of substitution on the heterocyclic core.Use of directing groups, optimization of reaction conditions, and development of regioselective catalysts. nih.govacs.orgorganic-chemistry.org
Scalability Transitioning the synthesis from small to large scale.Development of robust, high-yield reactions; exploration of flow chemistry techniques; and designing processes with easy purification. researchgate.netrsc.org
Functional Group Tolerance Ensuring that the synthetic methods are compatible with a wide range of functional groups.Employing mild reaction conditions and chemoselective reagents. organic-chemistry.org
Complexity of Starting Materials The availability and cost of the starting materials required for the synthesis.Designing synthetic routes from readily available and inexpensive precursors. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-decylindolo[2,3-b]quinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization of precursors like 2,3-dibromoquinoxaline with functionalized indoles. For example, a one-pot Pd-catalyzed C–N coupling and C–H activation approach can achieve moderate yields (~60–70%), but requires precise control of temperature (80–100°C) and ligand selection (e.g., Xantphos) . Alternatively, a two-step method using Suzuki coupling followed by annulation with amines improves substrate scope but may reduce overall yield due to intermediate purification . Solvent choice (e.g., DMF or dichloromethane) and acid catalysts (acetic acid or HCl) are critical for cyclization efficiency .

Q. How should researchers characterize the electronic properties of this compound derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) is essential to determine HOMO/LUMO levels and band gaps. For instance, methoxy-substituted indoloquinoxalines exhibit elevated HOMO levels (-5.2 eV) due to electron-donating groups, while chloro substituents lower LUMO energies (-3.1 eV) via electron withdrawal . UV-Vis spectroscopy (λmax 450–500 nm) and DFT calculations further correlate optical properties with molecular structure .

Q. What are the primary applications of indolo[2,3-b]quinoxaline derivatives in materials science?

  • Methodological Answer : These compounds serve as hole-transport materials (HTMs) in OLEDs due to their high thermal stability and tunable band gaps. For example, 6H-indolo[2,3-b]quinoxaline derivatives function as emissive layer dopants, achieving external quantum efficiencies (EQE) >15% in green-emitting devices . In dye-sensitized solar cells (DSSCs), derivatives with triphenylamine donors exhibit power conversion efficiencies up to 8.2% under AM 1.5G illumination .

Advanced Research Questions

Q. How do conflicting electrochemical data for indoloquinoxaline derivatives arise, and how can they be resolved?

  • Methodological Answer : Discrepancies in HOMO/LUMO values often stem from solvent effects (e.g., acetonitrile vs. THF) or reference electrode calibration. Standardizing measurements against ferrocene/ferrocenium (Fc/Fc⁺) and using identical electrolyte conditions (e.g., 0.1 M TBAPF6) reduces variability . Cross-validating CV data with photoelectron spectroscopy (UPS) provides absolute energy level alignment .

Q. What strategies optimize the photovoltaic performance of this compound-based sensitizers?

  • Methodological Answer : Co-sensitization with carbazole or phenothiazine donors enhances light absorption and reduces charge recombination. For example, FS12 (phenothiazine donor) achieves a 9.3% efficiency in DSSCs by broadening the absorption spectrum to 650 nm and improving electron injection into TiO2 . Atomic-layer deposition (ALD) of TiO2 overlayers further minimizes back-electron transfer .

Q. How can substituent effects be systematically analyzed to improve biological activity in indoloquinoxaline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies using halogen (Cl, Br) or alkoxy (decyloxy) groups at the 5-position enhance cytotoxicity. For instance, bromine at the 9-position increases DNA intercalation, reducing IC50 values in A549 lung cancer cells to 2.1 µM . Molecular docking with Topo II or EGFR kinases identifies optimal substituent geometries .

Q. What advanced techniques validate the stability of indoloquinoxaline derivatives under operational conditions?

  • Methodological Answer : Accelerated aging tests (85°C/85% RH for 500 hours) assess thermal and moisture stability in OLEDs. Mass loss <5% and unchanged EL spectra confirm robustness . For photovoltaic applications, light-soaking tests (1 sun illumination for 1,000 hours) combined with impedance spectroscopy detect interfacial degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.